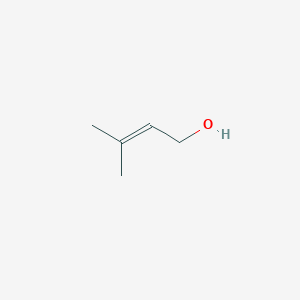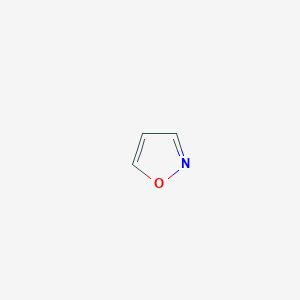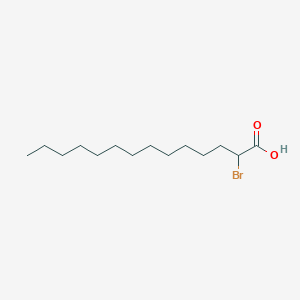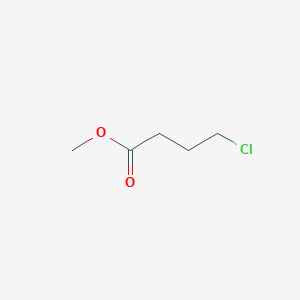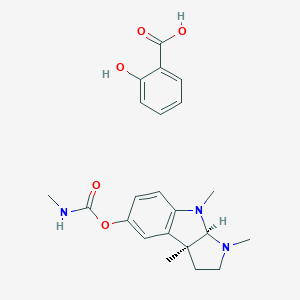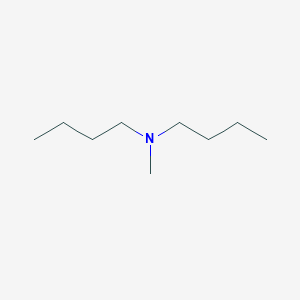
1-萘乙酸酯
描述
1-Naphthyl acetate (1-NA) is a compound that has been utilized in various studies due to its chemical properties and potential applications. It serves as a fluorogenic substrate for the estimation of acetylcholinesterase (AChE) activity, which is a primary target of organophosphorus pesticides (OPs). The development of assays using 1-NA aims to provide rapid, sensitive, and baseline-free detection of AChE activity, particularly in cases of OP poisoning .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 1-naphthyl acetate, they do mention the synthesis of related compounds. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction involving ethyl 2-chloroacetate and a hydroxy group of a naphtho[1,2-b]pyran derivative . Another related compound, 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one, was synthesized via an aldol condensation reaction between cinnamaldehyde and 1-acetylnaphthalene .
Molecular Structure Analysis
The molecular structure of 1-naphthyl acetate has been studied using various spectroscopic methods. For example, the vibrational spectroscopy of 1-naphthyl acetic acid was investigated using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy. Ab initio and density functional theory (DFT) methods were employed to determine the geometrical, energetic, and vibrational characteristics of the compound .
Chemical Reactions Analysis
1-Naphthyl acetate undergoes photo-Fries rearrangement reactions, which have been studied in different solvents using the magnetic field effect probe (MFE probe). The presence of a singlet radical pair intermediate with a lifetime of several tens of nanoseconds was indicated . Additionally, the hydrolysis reaction of 1-naphthyl acetate to 1-naphthol and acetate has been thermodynamically investigated, providing insights into the reaction enthalpies and equilibrium constants .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-naphthyl acetate are closely related to its reactivity and stability under various conditions. The photo-Fries rearrangement of 1-naphthyl acetate in aqueous solutions of a novel antenna polyelectrolyte was studied, revealing that the product distribution of the reaction depends on the content of fluorene in the copolymer . The anodic oxidation of 1-naphthylamine, a related compound, in acetonitrile was also investigated, showing complex electrochemical behavior and the formation of dimeric products .
Relevant Case Studies
The papers provided include several case studies where 1-naphthyl acetate and related compounds were used. For instance, the novel fluorescence-based assay for detecting AChE activity using 1-NA could be a significant advancement in the rapid detection of OP poisoning at the point of care . The study of the photo-Fries rearrangement in different solvents provides insights into the reaction mechanisms and the effects of magnetic fields on chemical reactions . The thermodynamic study of hydrolysis reactions contributes to a better understanding of the stability and reactivity of ester compounds .
科学研究应用
作用机制
Target of Action
The primary target of 1-Naphthyl acetate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
1-Naphthyl acetate acts as a chromogenic substrate for AChE . When AChE interacts with 1-Naphthyl acetate, it catalyzes the hydrolysis of the ester bond, resulting in the release of 1-naphthol . This interaction allows for the detection of AChE activity, which is particularly useful in identifying organophosphorus pesticide poisoning .
Result of Action
The hydrolysis of 1-Naphthyl acetate by AChE results in the formation of 1-naphthol . This reaction can be used to detect the presence and activity of AChE, providing a useful tool for diagnosing conditions such as organophosphorus pesticide poisoning .
Action Environment
The action of 1-Naphthyl acetate can be influenced by various environmental factors. For instance, the activity of AChE, and thus the effectiveness of 1-Naphthyl acetate as a substrate, can be affected by factors such as pH and temperature. Furthermore, the presence of other substances, such as organophosphorus pesticides, can also influence the action of 1-Naphthyl acetate by inhibiting AChE activity .
安全和危害
1-Naphthyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . Personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .
生化分析
Biochemical Properties
1-Naphthyl acetate plays a significant role in biochemical reactions, primarily as a substrate for esterases. Esterases are enzymes that hydrolyze ester bonds, and 1-Naphthyl acetate is often used to study the activity of these enzymes. When hydrolyzed by esterases, 1-Naphthyl acetate produces 1-naphthol and acetic acid. This reaction is commonly used in histochemical staining methods to identify and quantify esterase activity in tissues .
1-Naphthyl acetate interacts with various enzymes, including non-specific carboxylic esterases (EC 3.1.1) found in the digestive tract of certain fish species . The nature of these interactions involves the hydrolysis of the ester bond in 1-Naphthyl acetate, leading to the release of 1-naphthol, which can be detected using chromogenic methods.
Cellular Effects
1-Naphthyl acetate has been shown to affect various types of cells and cellular processes. In particular, it is used as a chromogenic substrate for detecting erythrocyte acetylcholinesterase (AChE) activity . This enzyme is a biomarker for organophosphorus poisoning, and 1-Naphthyl acetate serves as an alternative substrate to acetylthiocholine (ATCh) for measuring AChE activity. The hydrolysis of 1-Naphthyl acetate by AChE results in the formation of 1-naphthol, which can be quantified to assess enzyme activity.
Molecular Mechanism
The molecular mechanism of action of 1-Naphthyl acetate involves its hydrolysis by esterases. The compound binds to the active site of the enzyme, where the ester bond is cleaved, resulting in the formation of 1-naphthol and acetic acid . This reaction is facilitated by the catalytic triad of the esterase enzyme, which includes serine, histidine, and aspartate residues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Naphthyl acetate can change over time due to factors such as stability and degradation. The compound is relatively stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the hydrolysis of 1-Naphthyl acetate by esterases remains consistent over time, making it a reliable substrate for enzyme assays.
Dosage Effects in Animal Models
The effects of 1-Naphthyl acetate vary with different dosages in animal models. At low doses, the compound is effectively hydrolyzed by esterases, leading to the production of 1-naphthol and acetic acid. At high doses, 1-Naphthyl acetate can exhibit toxic effects, including enzyme inhibition and cellular damage .
Metabolic Pathways
1-Naphthyl acetate is involved in various metabolic pathways, primarily through its hydrolysis by esterases. The resulting products, 1-naphthol and acetic acid, can enter different metabolic pathways within the cell. 1-Naphthol can be further metabolized by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of conjugated metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, 1-Naphthyl acetate is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular esterases . Additionally, transporters and binding proteins may facilitate the movement of 1-Naphthyl acetate within the cell, ensuring its availability for enzymatic reactions.
Subcellular Localization
The subcellular localization of 1-Naphthyl acetate is primarily determined by its interactions with esterases and other enzymes. The compound can be found in various cellular compartments, including the cytoplasm, lysosomes, and microsomes . The hydrolysis of 1-Naphthyl acetate by lysosomal esterases can lead to the release of 1-naphthol within the lysosomes, affecting lysosomal function and cellular metabolism.
属性
IUPAC Name |
naphthalen-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKONPUVOVVNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870785 | |
| Record name | 1-Naphthalenol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |
| Record name | alpha-Naphthyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11742 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000761 [mmHg] | |
| Record name | alpha-Naphthyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11742 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
830-81-9, 29692-55-5 | |
| Record name | 1-Naphthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Naphthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029692555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
